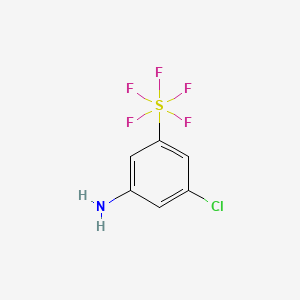

3-Chloro-5-(pentafluorosulfur)aniline

Description

3-Chloro-5-(pentafluorosulfur)aniline is a halogenated aniline derivative featuring a chlorine substituent at the 3-position and a pentafluorosulfur (SF₅) group at the 5-position of the aromatic ring. Its molecular formula is C₆H₄ClF₅SN, with a molecular weight of 272.57 g/mol. The SF₅ group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, reactivity, and applications in medicinal chemistry and materials science.

This compound is primarily utilized as a pharmaceutical intermediate and in the synthesis of bioactive molecules, such as antimicrobial agents and receptor modulators. Its structural uniqueness arises from the combination of chlorine and SF₅ groups, which enhance stability and interaction with biological targets.

Properties

IUPAC Name |

3-chloro-5-(pentafluoro-λ6-sulfanyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF5NS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAOJHODWHXUNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF5NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201225039 |

Source

|

| Record name | (OC-6-21)-(3-Amino-5-chlorophenyl)pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240257-97-9 |

Source

|

| Record name | (OC-6-21)-(3-Amino-5-chlorophenyl)pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-21)-(3-Amino-5-chlorophenyl)pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Chloro-5-(pentafluorosulfur)aniline, a compound characterized by the presence of a pentafluorosulfanyl (SF5) group, has garnered attention in recent years due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6ClF5N, with a molecular weight of approximately 265.3 g/mol. The SF5 group is known for its strong electron-withdrawing effects, which significantly influence the compound's reactivity and biological interactions. The presence of chlorine further modifies its electronic characteristics, enhancing its potential for various applications.

Biological Activity Overview

Research indicates that compounds containing the pentafluorosulfanyl group exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds with SF5 groups have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development.

- Antimalarial Properties : Studies have demonstrated that SF5-substituted compounds can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. For instance, derivatives like mefloquine with SF5 substitutions have shown comparable or improved efficacy against malaria compared to traditional treatments .

- Anti-inflammatory Effects : The electron-withdrawing nature of the SF5 group may modulate inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases.

The mechanisms by which this compound exerts its biological effects can be attributed to several factors:

- Electrophilic Nature : The SF5 group enhances the electrophilic character of the compound, allowing it to interact effectively with nucleophiles in biological systems.

- Receptor Binding : The unique geometry and electronic properties of the SF5 moiety allow it to fit into specific biological receptors where other functional groups may not be effective .

- Modulation of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can be exploited for therapeutic purposes.

Antimicrobial Studies

A study investigating the antimicrobial properties of SF5-containing anilines revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined and compared to other known antimicrobial agents.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 8 |

| Standard Antibiotic (e.g., Penicillin) | 16 |

Antimalarial Research

In antimalarial research, derivatives of this compound were synthesized and tested against Plasmodium falciparum. The IC50 values indicated promising results:

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.25 |

| Mefloquine | 0.30 |

These findings suggest that modifications to the aniline structure can enhance antimalarial activity significantly.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Antimicrobial Activity

3-Chloro-5-(pentafluorosulfur)aniline derivatives have been explored for their antiviral properties, particularly against influenza viruses. The incorporation of SF5 into drug candidates has shown to improve their pharmacokinetic properties, enhancing metabolic stability and membrane permeability. In studies, compounds containing the SF5 group exhibited notable antimicrobial activity against various bacterial strains and were effective in inhibiting biofilm formation .

Antimalarial Compounds

The SF5 moiety has also been influential in developing antimalarial agents. For instance, derivatives such as mefloquine modified with the SF5 group have demonstrated comparable or improved efficacy against Plasmodium falciparum relative to their trifluoromethyl counterparts. This suggests that the SF5 group may enhance the effectiveness of existing antimalarial drugs .

Case Study: DSM265

A significant case study involves DSM265, a triazolopyrimidine compound that incorporates a pentafluorosulfanyl substituent. This compound inhibits dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis in malaria parasites. The inhibition mechanism is particularly effective due to the parasite's reliance on this pathway for survival .

Chemical Synthesis Applications

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic aromatic substitution and palladium-catalyzed coupling reactions, makes it valuable for constructing complex organic molecules .

Functionalization Potential

The presence of both chlorine and fluorine substituents allows for further functionalization through methods like reductive amination and electrophilic substitution. This versatility is crucial for developing new synthetic methodologies and exploring reaction mechanisms .

Material Science Applications

Advanced Materials Development

The unique properties of this compound enable its use in creating advanced materials. Its chemical stability and resistance to degradation make it suitable for applications in coatings and polymers where chemical resistance is required .

Agricultural Applications

Herbicidal Activity

Research has indicated that pentafluorosulfanyl-containing compounds exhibit herbicidal activity. For example, analogs of trifluralin modified with the SF5 group have been synthesized and tested for their efficacy against various weed species . This highlights the potential of this compound derivatives in agricultural chemistry.

Comparison Table: Properties of this compound vs. Related Compounds

| Property/Compound | This compound | 3-Chloro-5-fluoroaniline | Mefloquine (SF5 derivative) |

|---|---|---|---|

| Antiviral Activity | Yes | Yes | Moderate |

| Antimicrobial Activity | High | Moderate | Low |

| Antimalarial Efficacy | High | Moderate | High |

| Chemical Stability | High | Moderate | High |

| Synthesis Complexity | Moderate | Low | High |

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 3-Chloro-5-(pentafluorosulfur)aniline with four structurally related compounds:

Key Observations:

Electron-Withdrawing Effects :

- The SF₅ group exerts a stronger electron-withdrawing effect than CF₃ or OCF₂H, making the aromatic ring less reactive toward electrophilic substitution. This property enhances stability in biological environments.

- Chlorine (Cl) and fluorine (F) at the 3-position further modulate electronic density, influencing regioselectivity in subsequent reactions.

Positional Isomerism :

- 2-Chloro-5-(SF₅)aniline (vs. 3-chloro isomer) shows differences in antimicrobial potency due to altered spatial interactions with bacterial targets.

Biological Activity: SF₅-containing anilines exhibit superior antimicrobial activity compared to CF₃ or OCF₂H analogs. For example, SF₅ derivatives in triclocarban analogs showed MIC values <1 µg/mL against Staphylococcus aureus.

Preparation Methods

Synthesis via Pentafluorosulfanyldifluoroacetyl Intermediates

An alternative approach involves the synthesis of pentafluorosulfanyl-containing acyl chlorides, which can then be coupled to amino groups to form amides or related derivatives.

- Pentafluorosulfanyldifluoroacetic acid is converted to its acyl chloride using phosphorus pentachloride (PCl5).

- The acyl chloride reacts with 2-amino benzamides to form pentafluorosulfanyldifluoroacetamido intermediates.

- Subsequent cyclization under acidic conditions yields heterocyclic compounds bearing the SF5 group.

While this method is more commonly applied to benzamide derivatives, it illustrates the utility of acyl chloride intermediates in installing SF5 groups adjacent to amino functionalities.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The radical addition of SF5Cl to aromatic amines is supported by spectroscopic evidence including IR, NMR, and Raman spectroscopy, confirming the presence and position of the SF5 group.

- Yields of SF5-substituted anilines via radical methods vary but can reach moderate to high efficiency with optimized conditions.

- The acyl chloride route provides well-defined intermediates that can be characterized by standard spectroscopic techniques before cyclization.

- Reductive SF6 activation is confirmed by radical trapping and spectroscopic monitoring, though yields remain modest.

Q & A

Q. What are the standard synthesis routes for 3-Chloro-5-(pentafluorosulfur)aniline?

The synthesis typically involves halogenation of aromatic precursors followed by amination. A common approach is reacting chlorinated aromatic intermediates with pentafluorosulfur reagents under controlled conditions. For example, chlorinated aniline derivatives can undergo sulfur pentafluoride substitution using catalysts like Pd or Cu to introduce the SF₅ group. Key parameters include temperature (80–120°C), solvent selection (e.g., DMF for solubility), and stoichiometric control to minimize byproducts .

Q. How is this compound characterized experimentally?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chlorine at C3, SF₅ at C5), while ¹⁹F NMR confirms SF₅ group integrity.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., C₆H₄ClF₅NS, MW 288.06 g/mol) and isotopic patterns.

- X-ray Crystallography : Resolves steric effects and bond angles if single crystals are obtainable. Discrepancies in spectral data should be cross-validated with computational models (e.g., DFT for predicted shifts) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Catalyst Screening : Test transition metal catalysts (e.g., Pd₂(dba)₃, CuI) to enhance SF₅ incorporation efficiency.

- Temperature Gradients : Higher temperatures (e.g., 100–120°C) often improve reaction rates but may require pressure control.

- Solvent Optimization : Polar aprotic solvents (DMF, dioxane) improve intermediate solubility, while flow reactors enable scalable production .

Q. How should researchers resolve contradictory spectral data during characterization?

- Multi-Technique Validation : Combine NMR, IR, and MS to confirm functional groups. For example, IR can detect NH₂ stretching (~3400 cm⁻¹) in aniline derivatives.

- Computational Modeling : Use DFT to predict ¹H/¹³C NMR chemical shifts and compare with experimental data.

- Byproduct Analysis : Employ HPLC or GC-MS to identify impurities (e.g., incomplete halogenation products) .

Q. What is the mechanistic role of chlorine and pentafluorosulfur groups in directing electrophilic substitution?

Both groups are electron-withdrawing, deactivating the aromatic ring and directing electrophiles to specific positions:

- Chlorine (σₚ = +0.23): Meta-directing due to inductive effects.

- SF₅ (σₚ ≈ +1.05): Strongly deactivating, directing reactions to positions with residual electron density. Experimental validation via kinetic studies or isotopic labeling is recommended to confirm reaction pathways .

Q. How does the compound’s stability vary under different environmental conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C).

- pH Sensitivity : Test stability in acidic/basic media (pH 2–12) via UV-Vis or NMR monitoring.

- Light Exposure : Accelerated degradation studies under UV light to identify photolytic byproducts .

Q. What methodologies are used to evaluate the compound’s biological activity?

- Antimicrobial Assays : Determine minimum inhibitory concentrations (MIC) against bacterial/fungal strains.

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess IC₅₀ values.

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., trifluoromethyl derivatives) to identify critical substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.